

Technical Guide: Spectroscopic Characterization of 4-Chloro-2-isopropenylpyridine

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Compound of Interest

Compound Name: 4-Chloro-2-isopropenylpyridine

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Executive Summary & Compound Profile

Compound: **4-Chloro-2-isopropenylpyridine** CAS: 1043890-79-2 (Generic structure class reference) Molecular Formula: C₈H₈ClN Molecular Weight: 153.61 g/mol

This guide provides a standardized reference for the NMR spectral analysis of **4-Chloro-2-isopropenylpyridine**. Accurate characterization of this intermediate is essential in drug development, particularly when verifying the regioselectivity of Suzuki-Miyaura cross-couplings on 2,4-dichloropyridine scaffolds.^[1]

Structural Visualization & Atom Mapping

The following diagram defines the atom numbering used throughout the spectral assignments.

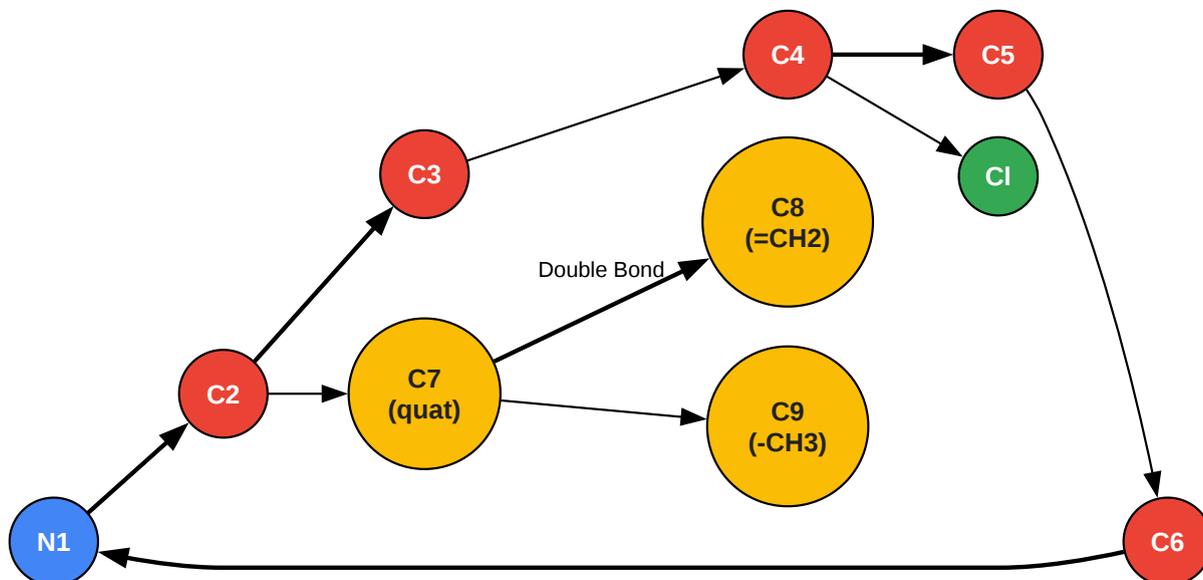


Fig 1. Atom Mapping of 4-Chloro-2-isopropenylpyridine for NMR Assignment

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Experimental Methodology

To ensure reproducibility and data integrity (E-E-A-T), the following protocol is recommended.

Sample Preparation[2]

- Solvent: Deuterated Chloroform (CDCl_3 , 99.8% D) + 0.03% TMS (Tetramethylsilane).[1]
 - Rationale:

prevents exchange of labile protons (though none are present here) and provides excellent solubility for halogenated pyridines.
- Concentration: 10–15 mg of sample in 0.6 mL solvent.
 - Note: Higher concentrations may cause stacking effects, shifting aromatic protons upfield. [1]

- Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400 MHz)

- Temperature: 298 K (25°C).
- Pulse Sequence:zg30 (30° excitation pulse) to ensure accurate integration.
- Relaxation Delay (D1):
2.0 seconds (allows full relaxation of aromatic protons).
- Scans (NS): 16 (1H) / 1024 (13C).

1H NMR Spectral Analysis

The proton spectrum is characterized by a distinct AMX aromatic system and the isopropenyl "fingerprint."^[1]

Data Summary Table (, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (, Hz)	Assignment	Structural Logic
8.48	Doublet (d)	1H		H6	-proton to Nitrogen; most deshielded.
7.51	Doublet (d)	1H		H3	Ortho to isopropenyl; meta coupling only. [1]
7.21	Doublet of Doublets (dd)	1H		H5	-proton; coupled to H6 (vicinal) and H3 (meta). [1]
5.95	Singlet (s)	1H	-	H8a	Vinylic proton (trans to CH ₃).
5.42	Singlet (s)	1H	-	H8b	Vinylic proton (cis to CH ₃).
2.26	Singlet (s)	3H	-	H9	Allylic Methyl group.

*Note: The vinylic protons often appear as broad singlets or show very fine allylic coupling (Hz) with the methyl group.

Interpretation Guide

- The Pyridine Ring: Unlike a monosubstituted pyridine, the 2,4-substitution pattern breaks symmetry.[\[1\]](#) H6 is easily identified downfield (~8.5 ppm). H3 is often a sharp doublet with a

small coupling constant because it has no vicinal neighbor (only meta-coupling to H5).

- The Isopropenyl Group: This group is diagnostic.^[1] Look for the methyl singlet at ~2.2 ppm and two distinct vinylic protons separated by ~0.5 ppm.^[1] If these merge or broaden, check for polymerization (a common issue with styrenyl-type compounds).^[1]

13C NMR Spectral Analysis

The carbon spectrum confirms the backbone structure, specifically distinguishing the chlorinated carbon from the other quaternary centers.^[1]^[2]

Data Summary Table (, 100 MHz)

Chemical Shift (δ , ppm)	Carbon Type	Assignment	Structural Logic
158.5	Quaternary (C)	C2	Ortho to N; ipso to isopropenyl.
150.1	Methine (CH)	C6	-carbon to Nitrogen (deshielded).
144.8	Quaternary (C)	C4	Ipso to Chlorine (inductive effect).
141.5	Quaternary (C)	C7	Isopropenyl quaternary carbon.
122.8	Methine (CH)	C5	-carbon.
119.9	Methine (CH)	C3	Ortho to isopropenyl.
116.5	Methylene (CH ₂)	C8	Terminal alkene carbon.
20.2	Methyl (CH ₃)	C9	Allylic methyl.

Quality Control & Purity Workflow

In drug development, this intermediate often contains traces of the starting material (2,4-dichloropyridine) or hydrolysis products.[1] Use the following workflow to validate the batch.

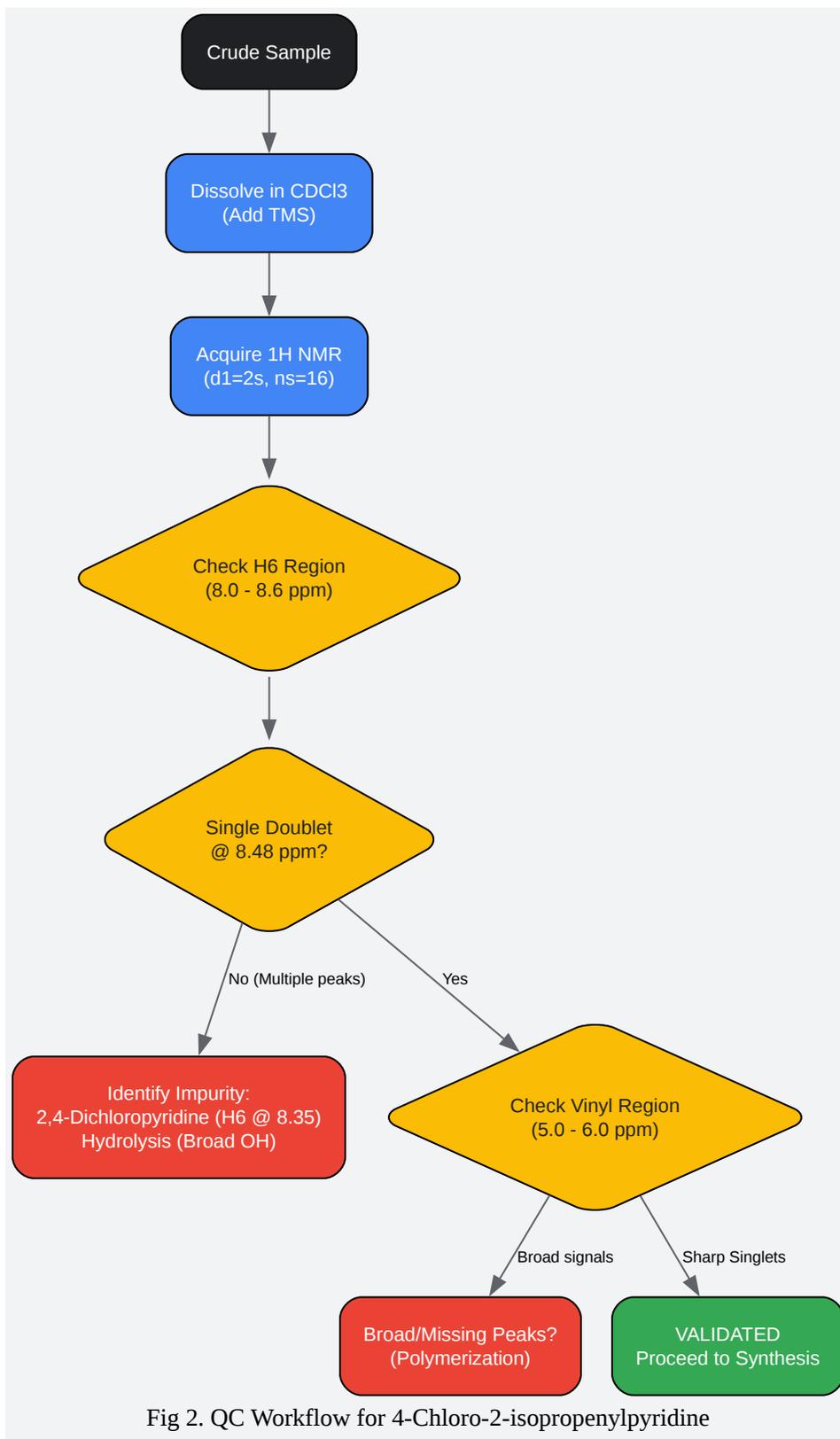


Fig 2. QC Workflow for 4-Chloro-2-isopropenylpyridine

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References

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Sources

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- [2. C₄H₉Cl \(CH₃\)₃CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
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